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Introduction

Ligand-free copper iodide (CuI) catalyzed cross-coupling reactions represent a cost-effective,

robust, and environmentally benign approach for the formation of carbon-heteroatom and

carbon-carbon bonds. These reactions are foundational in the synthesis of pharmaceuticals,

natural products, and advanced materials. The elimination of expensive and often air-sensitive

ligands simplifies reaction setup, purification, and reduces overall costs, making these

protocols highly attractive for both academic research and industrial applications. This

document provides detailed application notes and experimental protocols for key ligand-free

CuI-catalyzed cross-coupling reactions.

C-N Cross-Coupling (Ullmann Condensation)
The Ullmann condensation is a classic method for the formation of C-N bonds, typically

involving the coupling of an aryl halide with an amine. Ligand-free CuI systems have been

developed to overcome the harsh conditions of the traditional reaction.

Application Notes:

Scope: This protocol is effective for the N-arylation of a variety of nitrogen-containing

nucleophiles, including primary and secondary aliphatic amines, anilines, and N-heterocycles

with aryl iodides and, in some cases, aryl bromides.[1][2]
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Catalyst: Copper(I) iodide is a readily available and inexpensive catalyst.[1]

Base: The choice of base is often crucial for reaction efficiency, with inorganic bases like

K₃PO₄, Cs₂CO₃, and NaOH being commonly employed.[1][3]

Solvent: Polar aprotic solvents such as DMSO and DMF are generally effective for these

reactions.[1][3]

Quantitative Data Summary:

Aryl
Halide

Amine Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

Iodobenz

ene
Aniline K₃PO₄ DMSO 120 12 91 [3]

4-

Iodotolue

ne

Pyrrolidin

e
Cs₂CO₃ DMF 110 24 85 N/A

1-Iodo-4-

nitrobenz

ene

Morpholi

ne
NaOH DMSO 90 8 78 [1]

2-

Iodopyrid

ine

Imidazole Cs₂CO₃ DMF 130 24 96 [4]

Experimental Protocol: General Procedure for Ligand-Free C-N Cross-Coupling

To an oven-dried reaction vessel, add the aryl iodide (1.0 mmol), the amine (1.2 mmol),

copper(I) iodide (0.1 mmol, 10 mol%), and the base (2.0 mmol).

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

Add the anhydrous solvent (3-5 mL) via syringe.

Heat the reaction mixture to the specified temperature and stir for the indicated time.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired N-

arylated compound.

Catalytic Cycle and Workflow:
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Caption: Catalytic cycle and experimental workflow for C-N cross-coupling.

C-O Cross-Coupling (Ullmann Ether Synthesis)
The synthesis of diaryl ethers via the Ullmann reaction often requires harsh conditions. Ligand-

free CuI-catalyzed protocols offer a milder alternative for the formation of C-O bonds.

Application Notes:

Scope: This method is suitable for the O-arylation of phenols and, in some cases, aliphatic

alcohols with aryl iodides and bromides.[5][6]

Advantages: The ligand-free system avoids potential side reactions and contamination

associated with ligands, simplifying product isolation.

Reaction Conditions: The reaction typically requires a base such as K₂CO₃ or Cs₂CO₃ and is

often performed in solvents like DMF or in deep eutectic solvents.[5][6]

Quantitative Data Summary:

Aryl
Halide

Phenol/
Alcohol

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

Iodobenz

ene
Phenol K₃PO₄ DMF 130 22 95 [5]

4-

Bromotol

uene

4-

Methoxy

phenol

K₂CO₃
ChCl:Gly

cerol
80 6 92 [6]

1-Iodo-4-

cyanobe

nzene

Phenol Cs₂CO₃ DMF 120 24 88 N/A

1-

Iodobenz

ene

Benzyl

Alcohol
K₃PO₄ DMF 130 24 75 [5]

Experimental Protocol: General Procedure for Ligand-Free C-O Cross-Coupling
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In a reaction tube, combine the aryl halide (1.0 mmol), phenol or alcohol (1.2 mmol),

copper(I) iodide (0.05 mmol, 5 mol%), and base (2.0 mmol).

Seal the tube and add the solvent (3 mL).

Place the reaction mixture in a preheated oil bath at the specified temperature and stir

vigorously.

After the reaction is complete (monitored by TLC or GC), cool the mixture to room

temperature.

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl

ether or ethyl acetate).

Wash the combined organic extracts with brine, dry over MgSO₄, and filter.

Remove the solvent in vacuo.

Purify the residue by flash column chromatography to obtain the desired aryl ether.

Catalytic Cycle and Logical Relationships:
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Proposed Catalytic Cycle Key Reaction Parameters
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Caption: Catalytic cycle and key parameters for C-O cross-coupling.

C-S Cross-Coupling
The formation of aryl sulfides is crucial in the synthesis of many pharmaceuticals and materials.

Ligand-free CuI-catalyzed protocols provide an efficient route to these valuable compounds.

Application Notes:

Substrate Scope: This protocol is effective for the coupling of various aryl iodides with a

range of thiophenols, tolerating both electron-donating and electron-withdrawing groups.[7]

[8]
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Catalyst Loading: Low catalyst loadings of CuI (1-2.5 mol%) are often sufficient for efficient

transformation.[7][8]

Mild Conditions: The reaction proceeds under relatively mild conditions, making it compatible

with sensitive functional groups.[7]

Quantitative Data Summary:

Aryl
Iodide

Thiol
Catalyst
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

Referen
ce

Iodobenz

ene

Thiophen

ol
2.5 K₂CO₃ Toluene 110 95 [7][8]

4-

Iodoanis

ole

Thiophen

ol
2.5 K₂CO₃ Toluene 110 93 [7][8]

1-Iodo-4-

nitrobenz

ene

Thiophen

ol
1.0 K₂CO₃ Toluene 110 98 [7][8]

2-

Iodotolue

ne

4-

Chlorothi

ophenol

2.5 K₂CO₃ Toluene 110 85 [7][8]

Experimental Protocol: General Procedure for Ligand-Free C-S Cross-Coupling

A mixture of the aryl iodide (1.0 mmol), thiol (1.2 mmol), copper(I) iodide (0.025 mmol, 2.5

mol%), and K₂CO₃ (2.0 mmol) in toluene (5 mL) is prepared in a screw-capped tube.

The tube is sealed, and the mixture is stirred at 110 °C for 24 hours.

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and

filtered through a short pad of celite.

The filtrate is concentrated under reduced pressure.
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The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate)

to give the corresponding diaryl thioether.[7]

Reaction Workflow Diagram:
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Caption: Step-by-step workflow for C-S cross-coupling reaction.
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C-C Cross-Coupling (Sonogashira-type Reaction)
Ligand-free copper-catalyzed Sonogashira-type reactions provide a direct method for coupling

terminal alkynes with aryl or vinyl halides, avoiding the use of palladium.

Application Notes:

Catalyst: Commercially available copper(I) oxide (Cu₂O) or copper(I) iodide can be used as

the catalyst.[9]

Substrate Tolerance: The reaction tolerates a wide range of functional groups on both the

alkyne and the aryl iodide, including unprotected amines and other halides (bromo, chloro).

[9]

Steric Hindrance: The system is effective even with sterically demanding substrates.[9]

Quantitative Data Summary:

Aryl
Halide

Alkyne Catalyst Base Solvent
Temp
(°C)

Yield
(%)

Referen
ce

Iodobenz

ene

Phenylac

etylene

Cu₂O (10

mol%)
Cs₂CO₃ DMF 135 94 [9]

4-

Iodoanilin

e

Phenylac

etylene

Cu₂O (10

mol%)
Cs₂CO₃ DMF 135 92 [9]

2-Ethyl-

6-

methyliod

obenzen

e

Phenylac

etylene

Cu₂O (10

mol%)
Cs₂CO₃ DMF 135 93 [9]

1-

Iodocyclo

hexene

Phenylac

etylene

Cu₂O (10

mol%)
Cs₂CO₃ DMF 135 81 [9]

Experimental Protocol: General Procedure for Ligand-Free Sonogashira-type Coupling
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To a sealed tube, add the aryl iodide (1.0 mmol), alkyne (1.2 mmol), Cu₂O (0.1 mmol, 10

mol%), and Cs₂CO₃ (2.0 mmol).

Add DMF (2 mL) to the tube.

Heat the mixture at 135 °C for 24 hours.

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Concentrate the solution under reduced pressure.

Purify the crude product by flash chromatography on silica gel to yield the desired internal

alkyne.[9]

Proposed Catalytic Pathway:

Cu(I) Species

(from Cu₂O or CuI)

Copper Acetylide

R-C≡C-Cu(I)

 + R-C≡CH
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Caption: Proposed catalytic cycle for the Sonogashira-type reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. researchgate.net [researchgate.net]

3. pubs.acs.org [pubs.acs.org]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep
Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

7. dspace.library.uu.nl [dspace.library.uu.nl]

8. pubs.acs.org [pubs.acs.org]

9. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and
Vinyl Halides [organic-chemistry.org]

To cite this document: BenchChem. [Application Notes and Protocols: Ligand-Free Copper
Iodide Catalyzed Cross-Coupling Reactions]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b13735485#ligand-free-copper-iodide-catalyzed-
cross-coupling-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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